molecular formula C20H16BrFN2O3S B3569207 N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3569207
M. Wt: 463.3 g/mol
InChI Key: NIUGHOPDNRTWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects in a range of diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease.

Mechanism of Action

N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by stimulating the activity of sGC, which is an enzyme that plays a key role in the regulation of blood vessel tone and blood flow. By activating sGC, N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes relaxation of smooth muscle cells and dilation of blood vessels. This leads to improved blood flow and reduced blood pressure, which can help to alleviate the symptoms of diseases such as pulmonary hypertension and heart failure.
Biochemical and Physiological Effects:
In addition to its effects on blood vessel tone and blood flow, N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, and it has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 for lab experiments is its specificity for sGC. This allows researchers to study the effects of sGC activation in a controlled manner, without the confounding effects of other signaling pathways. However, one limitation of N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which can make it difficult to achieve sustained effects in vivo.

Future Directions

There are many potential future directions for research on N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is the development of more potent and selective sGC stimulators, which could have even greater therapeutic potential. Another area of interest is the investigation of the effects of sGC activation in different disease models, including neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is also interest in exploring the potential use of N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in combination with other drugs, to enhance its therapeutic effects and reduce the risk of side effects.

Scientific Research Applications

N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in a range of diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease. In addition, it has been shown to have anti-inflammatory and neuroprotective effects, making it a promising compound for the treatment of neurological disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O3S/c21-15-6-10-17(11-7-15)23-20(25)14-24(18-12-8-16(22)9-13-18)28(26,27)19-4-2-1-3-5-19/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUGHOPDNRTWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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